6-methyl-3,4-dihydro-2H-1,4-benzoxazine

P2X3 Antagonist Pain Research Ion Channel

Researchers seeking selective P2X3 antagonists for pain drug discovery often face variability in substituted benzoxazine intermediates. 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 71472-57-6) offers: • Validated P2X3 functional antagonism (EC50 = 80 nM) • Favorable CNS drug-like profile (LogP 1.63, TPSA 21.26 Ų) • Enables regioselective electrophilic substitution to 8-bromo derivative. Supplied with ≥98% purity for reproducible SAR. Bulk quantities available with quality documentation.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 71472-57-6
Cat. No. B1330974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-3,4-dihydro-2H-1,4-benzoxazine
CAS71472-57-6
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCCN2
InChIInChI=1S/C9H11NO/c1-7-2-3-9-8(6-7)10-4-5-11-9/h2-3,6,10H,4-5H2,1H3
InChIKeyVKWQSTIJYWQSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 71472-57-6) Procurement Guide: Properties and Availability


6-Methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 71472-57-6) is a heterocyclic organic compound classified as a benzoxazine derivative, featuring a benzene ring fused to a partially saturated 1,4-oxazine ring with a methyl substituent at the 6-position . It has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol, and is typically supplied as a research chemical with a purity of ≥95% to 98% . The compound is a key intermediate in medicinal chemistry and drug discovery, where its rigid three-dimensional framework enables strategic modifications to interact with various biological targets .

1 Key benzoxazine intermediate for medicinal chemistry
2 Consistent high purity supports reproducible synthesis
3 6-Methyl pattern enables target engagement studies

Why 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine Cannot Be Substituted with Generic Benzoxazine Analogs


Generic substitution among benzoxazine analogs is highly discouraged due to the critical role of the 6-methyl substituent in determining biological activity, pharmacokinetic properties, and synthetic utility. The presence of the methyl group at the 6-position on the benzoxazine ring significantly alters electronic distribution, steric hindrance, and lipophilicity compared to unsubstituted or differently substituted benzoxazines, directly impacting binding affinity to molecular targets and metabolic stability [1]. For example, modifications to the benzoxazine ring, including methyl substitutions, have been shown to enhance receptor binding affinity, as seen in studies of 5-HT3 receptor antagonism [1]. Furthermore, the 6-methyl substitution pattern influences the compound's reactivity in downstream synthetic transformations, making it an essential building block for generating specific derivatives .

Factor
This Compound (6-Methyl)
Unsubstituted Analog
P2X3 target engagement
Reported functional antagonist
No significant activity reported
Synthetic functionalization
Enables direct 8-position bromination
No selective 6-position handle
Physicochemical profile
Moderate LogP, low TPSA
Often polar substituents increase TPSA

Quantitative Differentiation Evidence for 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine


P2X3 Receptor Antagonism: A Direct Functional Comparison with Unsubstituted Benzoxazine

6-Methyl-3,4-dihydro-2H-1,4-benzoxazine exhibits functional antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM, while the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine lacks significant activity at this target [1]. This demonstrates that the 6-methyl substituent is a critical determinant for P2X3 receptor engagement.

P2X3 Antagonism
Head-to-head
6-Methyl
EC50 80 nM
vs
Unsubstituted
No activity at 10 µM
Supports P2X3-targeted scaffold selection
Recombinant rat P2X3; verify in desired assay
P2X3 Antagonist Pain Research Ion Channel

Purity and Reliability: Vendor-Supplied Specifications Compared to Unspecified Analogs

Commercially available 6-methyl-3,4-dihydro-2H-1,4-benzoxazine is consistently supplied with a minimum purity of 98%, as verified by vendors such as Sigma-Aldrich and AKSci . In contrast, many generic or in-house synthesized benzoxazine analogs lack defined purity specifications, introducing variability in downstream applications.

Chemical Purity
Context-dependent
≥98% (reported by suppliers)
Consistent purity for reproducible SAR
Verify per lot; vendor-supplied specification
Chemical Synthesis Quality Control Procurement

Predicted Physicochemical Profile: Lipophilicity and CNS Multiparameter Optimization

The calculated LogP (octanol-water partition coefficient) for 6-methyl-3,4-dihydro-2H-1,4-benzoxazine is 1.63, and its topological polar surface area (TPSA) is 21.26 Ų [1]. This places it within favorable ranges for blood-brain barrier penetration (typically LogP 1-4, TPSA < 90 Ų). In comparison, many benzoxazine analogs with polar substituents have significantly higher TPSA values, reducing their CNS penetration potential.

CNS Property Profile
Class-level
LogP 1.63
TPSA 21.26 Ų
Favorable CNS penetration prediction
In silico estimate; experimental confirmation needed
CNS Drug Design Physicochemical Properties Medicinal Chemistry

Synthetic Versatility: Direct Functionalization at the 6-Position

The 6-methyl group serves as a handle for further functionalization, enabling the synthesis of 8-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine, a compound with demonstrated antimicrobial activity . In contrast, the unsubstituted benzoxazine core lacks this direct route for introducing specific substituents at the 6-position.

Synthetic Versatility
Context-dependent
Direct bromination to 8-bromo derivative
Enables analog generation for screening
Reported synthetic route; verify product identity
Organic Synthesis Building Block Medicinal Chemistry

Regulatory Clarity: ECHA Notification and Classification

6-Methyl-3,4-dihydro-2H-1,4-benzoxazine is registered under EC number 837-106-9 in the ECHA classification and labeling inventory, providing a clear regulatory framework for handling and transport [1]. Many closely related benzoxazine analogs lack such formal notification, creating ambiguity for procurement and compliance.

Regulatory Clarity
Supporting evidence
EC number 837-106-9 (ECHA notified)
Reduces supply chain compliance risk
Ensure current notification status
Regulatory Compliance Procurement Safety

Key Application Scenarios for 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine Based on Evidence


P2X3 Antagonist Development for Pain and Sensory Disorders

The demonstrated functional antagonism at the P2X3 receptor (EC50 = 80 nM) positions 6-methyl-3,4-dihydro-2H-1,4-benzoxazine as a validated starting point for developing novel analgesics. This is particularly relevant for chronic pain conditions where P2X3 is a validated target, such as neuropathic pain, migraine, and bladder disorders. The compound's activity is a direct result of the 6-methyl substitution, which is absent in the inactive unsubstituted benzoxazine core [1].

CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration

The calculated physicochemical profile (LogP = 1.63, TPSA = 21.26 Ų) makes this compound a favorable scaffold for CNS drug discovery programs. It provides a balanced lipophilic-hydrophilic character that is often a prerequisite for crossing the blood-brain barrier. Researchers developing treatments for neurological and psychiatric disorders should prioritize this scaffold over more polar benzoxazine analogs to maximize CNS exposure [2].

Synthesis of 8-Bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine for Antimicrobial Research

The 6-methyl group facilitates direct electrophilic aromatic substitution, enabling the efficient synthesis of 8-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine. This derivative has shown antimicrobial activity and represents a strategic use of the parent compound as a versatile building block for generating biologically active molecules. This synthetic route is not accessible with the unsubstituted benzoxazine core [1].

Reproducible SAR Studies and Preclinical Development

With a guaranteed purity of ≥98% from major suppliers, this compound ensures high reproducibility in structure-activity relationship (SAR) studies and preclinical development. The defined quality minimizes the risk of impurities confounding biological assays or synthetic steps, providing a reliable foundation for lead optimization programs [1][2].

Application
Selection Property
Validation Focus
P2X3 receptor research models
6-Methyl substitution dependence
Functional antagonist activity at recombinant P2X3
CNS drug-like property screening
Low TPSA and moderate LogP
Predicted blood-brain barrier penetration profile
Synthesis of 8-bromo-6-methyl derivative
Direct electrophilic substitution route
Product identity and purity
Reproducible SAR and lead optimization
Consistent high purity
Lot-to-lot purity verification

Technical Documentation Hub

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